molecular formula C16H28N4O5S B14238447 L-Cysteine, L-alanyl-L-valyl-L-prolyl- CAS No. 443302-99-6

L-Cysteine, L-alanyl-L-valyl-L-prolyl-

Cat. No.: B14238447
CAS No.: 443302-99-6
M. Wt: 388.5 g/mol
InChI Key: FCMZKKSDZUWFGK-BJDJZHNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Cysteine, L-alanyl-L-valyl-L-prolyl- is a synthetic peptide composed of four amino acids: L-cysteine, L-alanine, L-valine, and L-proline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, L-alanyl-L-valyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: L-cysteine is attached to the resin.

    Deprotection and coupling: The protecting group is removed, and the next amino acid (L-alanine) is coupled using a coupling reagent such as HBTU or DIC.

    Repetition: The deprotection and coupling steps are repeated for L-valine and L-proline.

    Cleavage and purification: The peptide is cleaved from the resin and purified using techniques such as HPLC.

Industrial Production Methods

Industrial production of L-Cysteine, L-alanyl-L-valyl-L-prolyl- may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. Optimization of reaction conditions, such as temperature, pH, and solvent, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, L-alanyl-L-valyl-L-prolyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Cysteine, L-alanyl-L-valyl-L-prolyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Cysteine, L-alanyl-L-valyl-L-prolyl- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Cysteine, L-alanyl-L-valyl-L-prolyl- is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its ability to form disulfide bonds and its antioxidant activity make it valuable for various applications .

Properties

CAS No.

443302-99-6

Molecular Formula

C16H28N4O5S

Molecular Weight

388.5 g/mol

IUPAC Name

(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C16H28N4O5S/c1-8(2)12(19-13(21)9(3)17)15(23)20-6-4-5-11(20)14(22)18-10(7-26)16(24)25/h8-12,26H,4-7,17H2,1-3H3,(H,18,22)(H,19,21)(H,24,25)/t9-,10-,11-,12-/m0/s1

InChI Key

FCMZKKSDZUWFGK-BJDJZHNGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CS)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(CS)C(=O)O)NC(=O)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.